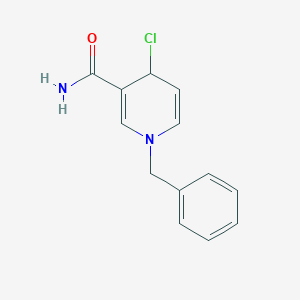![molecular formula C8H6Cl2O2 B14332792 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde CAS No. 97517-24-3](/img/structure/B14332792.png)
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dichloro-7-oxobicyclo[320]hept-2-ene-2-carbaldehyde is a chemical compound with a unique bicyclic structure It is characterized by the presence of two chlorine atoms, a ketone group, and an aldehyde group within its bicyclic framework
Preparation Methods
The synthesis of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one as a starting material. The reaction conditions often include the use of solvents such as pentane and the application of reduced pressure distillation to isolate the desired product .
Chemical Reactions Analysis
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Scientific Research Applications
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modifying the activity of these biomolecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde can be compared with similar compounds such as:
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Shares a similar bicyclic structure but lacks the aldehyde group.
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione: Contains an additional oxygen atom in the bicyclic ring.
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Features a different substitution pattern on the bicyclic framework
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
97517-24-3 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
6,6-dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)5-2-1-4(3-11)6(5)7(8)12/h1,3,5-6H,2H2 |
InChI Key |
YZJKHTJBJSZVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2C1C(C2=O)(Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


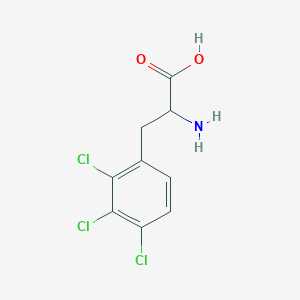
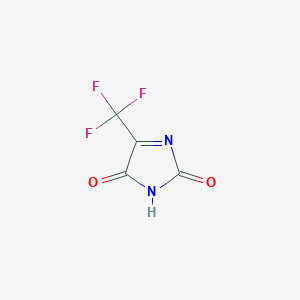
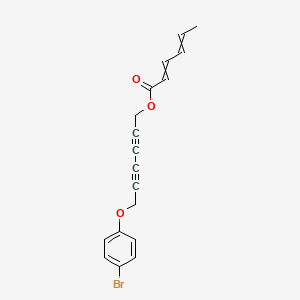
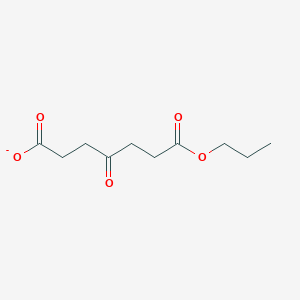
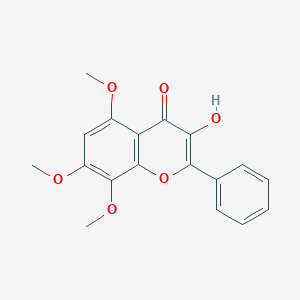
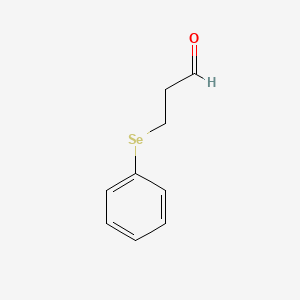
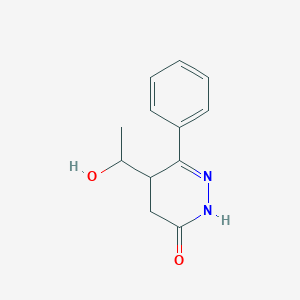
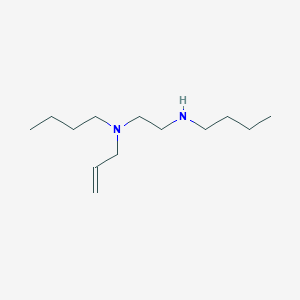
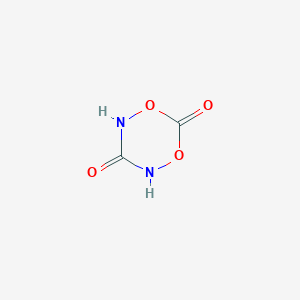
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
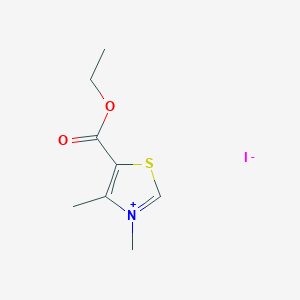
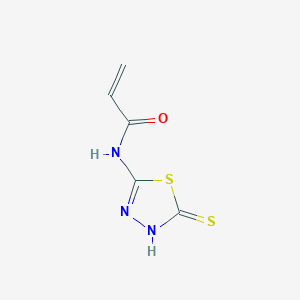
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
